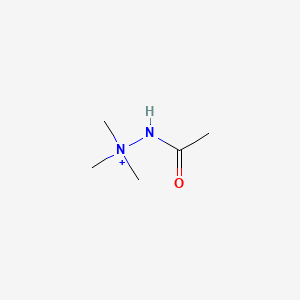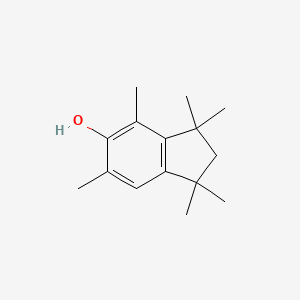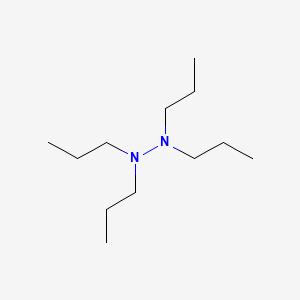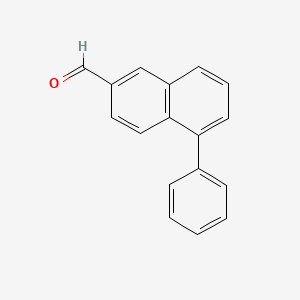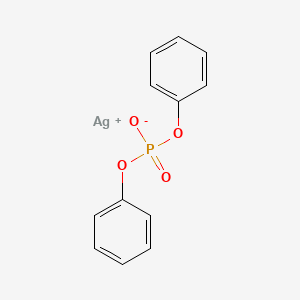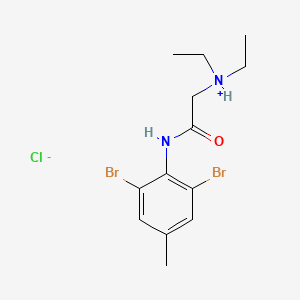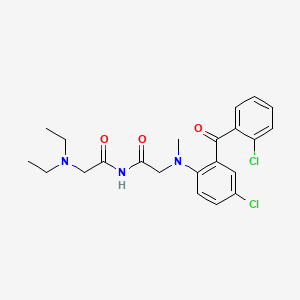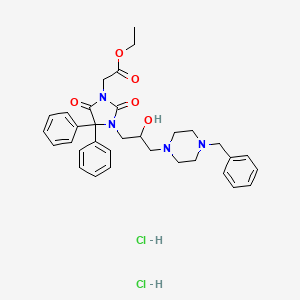
1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(2-hydroxy-3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, ethyl ester, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(2-hydroxy-3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, ethyl ester, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including imidazolidine, piperazine, and ester groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include imidazolidine derivatives, phenylmethyl piperazine, and appropriate esterifying agents. Common reaction conditions may involve:
Solvents: Organic solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate esterification or other reactions.
Temperature: Controlled heating or cooling to optimize reaction rates and yields.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Chemistry: For large-scale production with consistent quality.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potential therapeutic applications, such as drug development for targeting specific pathways.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
相似化合物的比较
Similar Compounds
1-Imidazolidineacetic acid derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds featuring the piperazine ring with various functional groups.
Ester derivatives: Compounds with ester functional groups and similar molecular frameworks.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
110427-52-6 |
|---|---|
分子式 |
C33H40Cl2N4O5 |
分子量 |
643.6 g/mol |
IUPAC 名称 |
ethyl 2-[3-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-2,5-dioxo-4,4-diphenylimidazolidin-1-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C33H38N4O5.2ClH/c1-2-42-30(39)25-36-31(40)33(27-14-8-4-9-15-27,28-16-10-5-11-17-28)37(32(36)41)24-29(38)23-35-20-18-34(19-21-35)22-26-12-6-3-7-13-26;;/h3-17,29,38H,2,18-25H2,1H3;2*1H |
InChI 键 |
JHXOSTSAPVGGDA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1C(=O)C(N(C1=O)CC(CN2CCN(CC2)CC3=CC=CC=C3)O)(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


